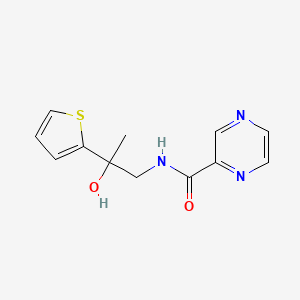
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It and its derivatives are essential in various fields, including medicinal chemistry, material science, and industrial chemistry . Pyrazine is another heterocyclic compound, which contains a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with one sulfur atom . Pyrazine, on the other hand, has a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can be used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学的研究の応用
Antimicrobial Properties
Thiophene derivatives have garnered attention due to their antimicrobial potential. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide may exhibit antibacterial and antifungal effects. Researchers have investigated its efficacy against various pathogens, including Bacillus subtilis , Escherichia coli , Pseudomonas vulgaris , and Staphylococcus aureus . Further studies could explore its mechanism of action and potential clinical applications.
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. These compounds protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide might exhibit corrosion-inhibiting properties, making it relevant for materials science and engineering .
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers explore the electronic properties of compounds like N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide for potential use in flexible displays and electronic devices .
Pharmacological Applications
Thiophene-containing compounds often exhibit pharmacological properties. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide could be investigated for its potential as an anticancer, anti-inflammatory, antihypertensive, or anti-atherosclerotic agent. Understanding its interactions with biological targets is essential for drug development .
Fungicidal Activity
In the context of plant protection, researchers have explored the fungicidal activity of thiophene derivatives. N-(thiophen-2-yl) nicotinamide derivatives, structurally related to our compound, were designed and synthesized. These derivatives could potentially combat fungal diseases, such as cucumber downy mildew .
Crystallography and Structural Investigation
Crystallographic studies provide insights into molecular structures. Researchers can determine the crystal structure of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide using X-ray crystallography. Such investigations aid in understanding its three-dimensional arrangement and potential interactions with other molecules .
作用機序
While the specific mechanism of action for “N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide” is not available, it’s worth noting that many thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-12(17,10-3-2-6-18-10)8-15-11(16)9-7-13-4-5-14-9/h2-7,17H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPMYOSUXKOESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC=CN=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)
![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)
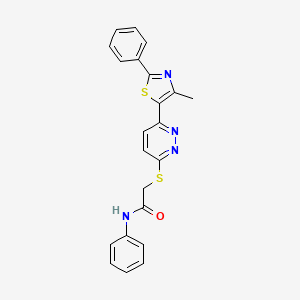
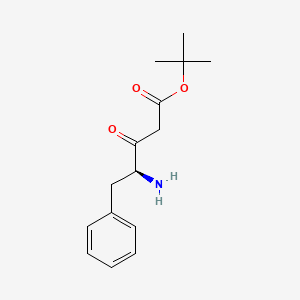
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561249.png)

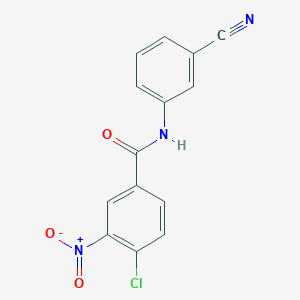
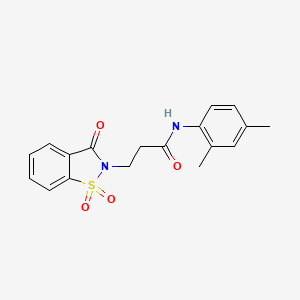
![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)
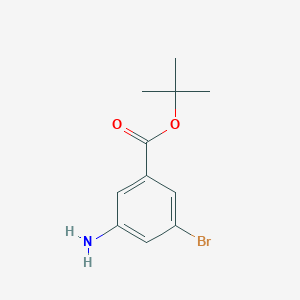
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B2561257.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2561259.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2561260.png)